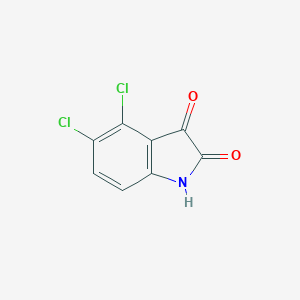

4,5-Dichloroisatin

Übersicht

Beschreibung

4,5-Dichloro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H3Cl2NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes two chlorine atoms attached to the indole ring, making it a valuable intermediate in organic synthesis and various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichloro-1H-indole-2,3-dione typically involves the chlorination of indole derivatives. One common method is the reaction of indole-2,3-dione with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .

Industrial Production Methods: In industrial settings, the production of 4,5-dichloro-1H-indole-2,3-dione may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced chlorination techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: 4,5-Dichlor-1H-indol-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, die in verschiedenen synthetischen Anwendungen nützlich sind.

Reduktion: Die Verbindung kann reduziert werden, um weniger chlorierte Derivate zu bilden.

Substitution: Die Chloratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen wie Alkyl- oder Arylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Verbindungen mit höherem Oxidationszustand führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Indolderivaten erzeugen können .

4. Wissenschaftliche Forschungsanwendungen

4,5-Dichlor-1H-indol-2,3-dion hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und Pharmazeutika verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Die Forschung untersucht derzeit ihr Potenzial als Therapeutikum für verschiedene Krankheiten.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4,5-Dichlor-1H-indol-2,3-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann je nach ihrer Struktur und den daran gebundenen funktionellen Gruppen als Inhibitor oder Aktivator bestimmter Enzyme wirken. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung des Zellwachstums oder der Induktion von Apoptose in Krebszellen .

Ähnliche Verbindungen:

Isatin: Ein weiteres Indolderivat mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen funktionellen Gruppen.

5-Nitroisatin: Ein nitrosubstituiertes Indolderivat mit unterschiedlichen chemischen Eigenschaften.

7-Fluoroisatin: Ein fluoriertes Indolderivat mit einzigartiger Reaktivität.

Einzigartigkeit von 4,5-Dichlor-1H-indol-2,3-dion: Das Vorhandensein von zwei Chloratomen in 4,5-Dichlor-1H-indol-2,3-dion macht es im Vergleich zu anderen Indolderivaten einzigartig. Dieses Strukturmerkmal verleiht ihm eine spezifische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

Biological Activities

4,5-Dichloroisatin exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Notable applications include:

- Anticancer Activity : Research indicates that isatin derivatives, including this compound, possess significant anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as DNA binding and apoptosis induction .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against pathogenic microorganisms. Studies have reported its effectiveness against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .

- Anticonvulsant Effects : Some derivatives of isatin have been evaluated for their anticonvulsant properties. Computational studies suggest that this compound may influence ion channels associated with seizure activity .

Synthesis and Characterization

The synthesis of this compound typically involves the chlorination of isatin at the 4 and 5 positions. Various synthetic routes have been explored to enhance yield and purity:

- Chlorination Reactions : Direct chlorination methods using reagents like phosphorus oxychloride or thionyl chloride have been employed to synthesize this compound efficiently.

- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Studies

A study investigated the cytotoxic effects of this compound on human cancer cell lines (MCF7, HeLa). The results indicated that the compound exhibited IC50 values below 10 μM, suggesting strong anticancer potential .

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | <10 |

| HeLa | <10 |

| HepG2 | <15 |

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The compound showed effective inhibition with MIC values ranging from 5 to 20 mg/ml depending on the strain.

| Bacterial Strain | MIC (mg/ml) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | >20 |

Mechanistic Insights

The mechanism of action for the biological activities of this compound is linked to its ability to interact with biological macromolecules:

- DNA Binding : Studies have shown that the compound can intercalate into DNA structures, leading to inhibition of replication and transcription processes in cancer cells .

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for certain enzymes involved in cancer metabolism and inflammation pathways.

Wirkmechanismus

The mechanism of action of 4,5-dichloro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups attached to it. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Isatin: Another indole derivative with similar structural features but different functional groups.

5-Nitroisatin: A nitro-substituted indole derivative with distinct chemical properties.

7-Fluoroisatin: A fluorinated indole derivative with unique reactivity.

Uniqueness of 4,5-Dichloro-1H-indole-2,3-dione: The presence of two chlorine atoms in 4,5-dichloro-1H-indole-2,3-dione makes it unique compared to other indole derivatives. This structural feature imparts specific reactivity and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

4,5-Dichloroisatin is a derivative of isatin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and cytotoxic properties. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_8H_4Cl_2N_O

- Molecular Weight : 202.03 g/mol

- IUPAC Name : 4,5-dichloro-1H-indole-2,3-dione

This compound features two chlorine atoms at the 4 and 5 positions of the isatin ring, which significantly influences its biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 75 | 12 |

| Pseudomonas aeruginosa | >100 | - |

In a study conducted by Singh et al., this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, although it was less effective against Pseudomonas aeruginosa compared to Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal properties of this compound have also been explored. It has shown promising results against various fungal pathogens.

| Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Aspergillus niger | 40 | 18 |

| Candida albicans | 60 | 14 |

Research indicates that the compound exhibits strong antifungal activity, particularly against Aspergillus niger, with an MIC value of 40 µg/mL .

Antiviral Activity

This compound has been investigated for its antiviral properties as well. A study highlighted its potential against HIV-1 replication.

- IC50 Value : The IC50 value for inhibiting HIV-1 replication was found to be approximately 25 µM.

- Mechanism : It is suggested that the compound interferes with viral entry or replication processes .

Cytotoxicity and Chemotherapeutic Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | <10 |

| HeLa | <15 |

| HepG2 | <12 |

The results indicate that this compound has significant cytotoxic effects on cancer cells, making it a candidate for further development as a chemotherapeutic agent .

Case Studies and Research Findings

- Antibacterial Study : A comprehensive study on the synthesis and antibacterial activity of isatin derivatives reported that compounds similar to this compound showed enhanced activity due to their structural modifications .

- Antiviral Research : In vivo studies have confirmed that derivatives of isatin can inhibit HIV-1 replication effectively. The structural characteristics of these compounds play a crucial role in their antiviral potency .

- Cytotoxic Evaluation : A recent study demonstrated that metal complexes derived from isatin exhibited superior cytotoxicity compared to their parent compounds. This suggests that further modifications could enhance the therapeutic potential of this compound .

Eigenschaften

IUPAC Name |

4,5-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWHYAXEFLETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408697 | |

| Record name | 4,5-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1677-47-0 | |

| Record name | 4,5-Dichloroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.